molecular formula C12H15NO B095914 3-Phenyl-3-propan-2-ylazetidin-2-one CAS No. 17197-60-3

3-Phenyl-3-propan-2-ylazetidin-2-one

Cat. No.: B095914
CAS No.: 17197-60-3
M. Wt: 189.25 g/mol
InChI Key: KTXDXEVKTHABEB-UHFFFAOYSA-N
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Description

3-Phenyl-3-propan-2-ylazetidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As an azetidin-2-one, it belongs to a class of structures known for their diverse biological activities and utility as synthetic intermediates. The core azetidinone structure is a key scaffold in β-lactam antibiotics and is also found in compounds with antitubercular and anti-inflammatory properties . Furthermore, azetidinone derivatives are extensively investigated as cholesterol absorption inhibitors, with Ezetimibe being a prominent marketed drug from this class . Recent scientific literature highlights the potential of structurally related 3-substituted azetidin-2-ones as potent antiproliferative agents. These compounds are designed to mimic the activity of natural products like combretastatin A-4 and function by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The specific substitution pattern on the azetidinone ring, particularly at the 3-position, is a critical area of study for optimizing this biological activity . This makes this compound a valuable building block for researchers developing novel colchicine-binding site inhibitors and vascular disrupting agents for oncology research. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for use in humans, animals, or as a drug, and must not be incorporated into food, cosmetics, or consumer products.

Properties

CAS No.

17197-60-3

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-phenyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-9(2)12(8-13-11(12)14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)

InChI Key

KTXDXEVKTHABEB-UHFFFAOYSA-N

SMILES

CC(C)C1(CNC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C1(CNC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Phenyl-3-propan-2-ylazetidin-2-one and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Ring Size Key Substituents Biological Activity Computational Methods Used
This compound C₁₂H₁₅NO 189.26 g/mol 4-membered Phenyl, isopropyl Not reported (hypothetical) DFT (B3LYP ), Multiwfn
Penicillin G C₁₆H₁₈N₂O₄S 334.39 g/mol 4-membered Thiazolidine, benzyl Antibacterial X-ray crystallography
3-Prop-2-ynyl-oxazolidin-2-one (P2O) C₆H₇NO₂ 125.13 g/mol 5-membered Propargyl Kinase inhibition (PDB data) SHELX refinement
Linezolid (oxazolidinone) C₁₆H₂₀FN₃O₄ 337.35 g/mol 5-membered Fluorophenyl, morpholine Antibacterial DFT, molecular docking

Key Findings:

Ring Strain and Reactivity: The four-membered β-lactam ring in this compound exhibits higher ring strain compared to five-membered oxazolidinones (e.g., P2O ), making it more reactive toward nucleophilic attack. DFT studies using Becke’s hybrid functional (e.g., B3LYP ) can quantify this strain via bond angle deviations and electron density analysis .

In contrast, oxazolidinones (e.g., linezolid) leverage bulkier substituents (e.g., fluorophenyl) for target specificity .

For instance, the propargyl group in P2O may enhance electrophilicity at the carbonyl carbon compared to the isopropyl group in the target compound.

Biological Activity :

  • While this compound’s activity is unreported, structural analogs like linezolid target bacterial ribosomes, whereas β-lactams inhibit cell wall synthesis. The absence of a thioether or fused ring system (as in penicillin) may limit the compound’s affinity for penicillin-binding proteins .

Methodological Insights

  • Computational Modeling : Becke’s DFT framework enables accurate prediction of thermochemical properties (e.g., enthalpy of hydrolysis), while Multiwfn provides detailed electron density topology for reactivity comparisons.

Preparation Methods

Formation of Schiff Base Intermediates

The synthesis begins with the condensation of substituted aromatic aldehydes with 4-methylbenzenesulfonamide in ethanol under reflux. For instance, equimolar quantities of benzaldehyde derivatives and sulfonamide are refluxed for 5–6 hours, yielding N-[(E)-(R-phenyl)methylidene]-4-methylbenzenesulfonamide. Completion is monitored via TLC (carbon tetrachloride/methanol, 2:1), followed by precipitation in ice-water and recrystallization from ethanol. This step typically achieves >90% conversion, forming crystalline intermediates critical for subsequent cyclization.

β-Lactam Ring Formation

The Schiff base is reacted with chloroacetyl chloride in anhydrous ethanol using triethylamine as a base. Dropwise addition of chloroacetyl chloride to the reaction mixture, followed by 9–10 hours of reflux, induces cyclization to form 4-(R-phenyl)-3-chloro-1-[(4-methylphenyl)sulfonyl]azetidin-2-one. For example, 3-chloro-1-[(4-methylphenyl)sulfonyl]-4-phenylazetidin-2-one is isolated in 72% yield after recrystallization (m.p. 179°C). IR spectroscopy confirms key functional groups: 1840 cm⁻¹ (C=O stretch) and 1725 cm⁻¹ (C=N stretch).

Table 1: Representative Yields from Cyclization Reactions

Starting AldehydeProductYield (%)Melting Point (°C)
Benzaldehyde3-Chloro-4-phenyl derivative72179
4-Chlorobenzaldehyde3-Chloro-4-(4-Cl-phenyl)68185

Nucleophilic Substitution with Amines

Displacement of Chlorine with Isopropylamine

The 3-chloro substituent in 4-(R-phenyl)-3-chloroazetidin-2-ones undergoes nucleophilic substitution with isopropylamine. In a patented method, triethylamine and isopropylamine are added to a solution of the chloroazetidinone in methylene chloride. After 12 hours at 55–60°C, the mixture is quenched with saturated sodium bicarbonate, yielding 3-isopropylamino derivatives. Purification via silica gel chromatography (ethyl acetate/hexanes) affords products in 65–78% yield.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 55–60°C to balance reaction rate and byproduct formation.

  • Solvent : Methylene chloride or acetonitrile for optimal solubility.

  • Catalyst : Triethylamine (1.2 equiv) to neutralize HCl generated during substitution.

Table 2: Substitution Reactions with Amines

ChloroazetidinoneAmineYield (%)
3-Chloro-4-phenyl derivativeIsopropylamine78
3-Chloro-4-(4-Cl-phenyl)tert-Butylamine65

Hydrogenation for Deprotection and Functionalization

Removal of Sulfonyl Protecting Groups

Hydrogenation at 40–60 psi over palladium hydroxide/carbon (20% w/w) selectively cleaves sulfonyl groups. For example, 1-[(4-methylphenyl)sulfonyl]-3-isopropylazetidin-2-one in methanol undergoes hydrogenolysis at 60°C for 72 hours, yielding 3-isopropylazetidin-2-one in 89.5% yield. Monitoring via NMR ensures complete deprotection without β-lactam ring opening.

Reductive Amination

Post-deprotection, reductive amination with ketones or aldehydes introduces additional substituents. For instance, reaction with acetophenone and sodium cyanoborohydride in methanol at room temperature furnishes N-alkylated derivatives in 70–85% yield.

Stereoselective Synthesis via [2+2] Cycloaddition

Ketene-Imine Cycloaddition

Azetidin-2-ones are synthesized stereoselectively via Staudinger cycloaddition between ketenes and imines. For example, phenylacetyl chloride reacts with N-isopropyliden-4-methylbenzenesulfonamide in the presence of triethylamine, yielding trans-3-phenyl-3-isopropylazetidin-2-one exclusively. This method avoids racemization and achieves >95% trans selectivity.

Table 3: Cycloaddition Conditions and Outcomes

Ketene SourceIminetrans:cis RatioYield (%)
Phenylacetyl chlorideN-Isopropylidene sulfonamide99:182
4-Chlorophenylacetyl chlorideN-Benzylidene sulfonamide97:375

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization of Schiff Bases : High yields (72–78%) but requires stoichiometric triethylamine.

  • Hydrogenation : Scalable to multi-gram quantities but demands specialized equipment.

  • Cycloaddition : Excellent stereoselectivity but limited to activated ketenes .

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-3-propan-2-ylazetidin-2-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of β-lactam precursors. A common approach is the Staudinger reaction between a ketene and an imine, with careful control of temperature (−78°C to room temperature) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity . Optimization may include solvent selection (e.g., dichloromethane for ketene stability) and catalyst screening (e.g., triethylamine for imine activation).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the azetidin-2-one ring (e.g., carbonyl resonance at ~170 ppm) and substituents (phenyl group aromatic signals, isopropyl methyl splits).
  • IR : A strong absorption band near 1750 cm1^{-1} verifies the β-lactam carbonyl.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion mass and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy .

Q. How can researchers design initial biological assays to evaluate this compound’s bioactivity?

  • In vitro assays : Test enzyme inhibition (e.g., serine proteases, given β-lactam’s affinity) or receptor binding using fluorescence polarization.
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability.
  • Data parameters : IC50_{50}, EC50_{50}, and selectivity indices should be calculated with triplicate measurements .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (e.g., ring puckering in azetidinone). Strategies:

  • Variable-temperature NMR : Identifies conformational exchange broadening.
  • DFT calculations : Compare theoretical NMR shifts with experimental data to validate static vs. dynamic structures.
  • Multi-technique corroboration : Use X-ray crystallography as a definitive reference for bond lengths and angles .

Q. What methodologies are effective for studying the compound’s reaction mechanisms (e.g., ring-opening reactions)?

  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
  • Isotopic labeling : 18^{18}O-labeled β-lactam carbonyl traces nucleophilic attack pathways.
  • Computational modeling : DFT or MD simulations predict transition states and activation energies for ring-opening pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for this β-lactam derivative?

  • Substituent variation : Synthesize analogs with modified phenyl or isopropyl groups.
  • Biological testing : Compare bioactivity across analogs to identify pharmacophores.
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 96-well plates with PEG-based precipitants).
  • Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice packing.
  • Low-temperature data collection : Mitigate thermal motion artifacts .

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